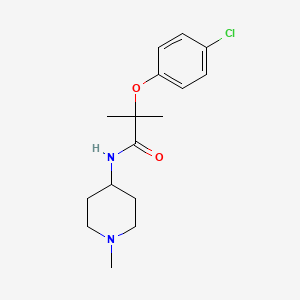

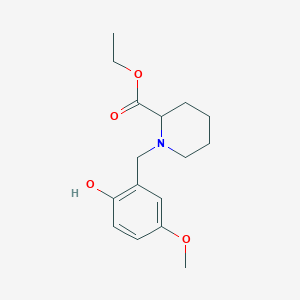

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as Lefamulin, is a novel antibiotic drug used for the treatment of community-acquired bacterial pneumonia. It was approved by the FDA in 2019 and is marketed under the brand name Xenleta.

Mecanismo De Acción

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide binds to the peptidyl transferase center of the bacterial ribosome and inhibits the formation of peptide bonds between amino acids during protein synthesis. This results in the inhibition of bacterial growth and the eventual death of the bacteria.

Biochemical and Physiological Effects

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a low potential for drug interactions and is metabolized by the liver. It does not affect the QT interval, which is a measure of the time between the start of the Q wave and the end of the T wave in the heart's electrical cycle. 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have a low potential for causing gastrointestinal side effects, such as diarrhea and nausea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments, including its broad-spectrum activity against various bacteria and its low potential for drug interactions. However, its high cost and low solubility in water can be limitations for some experiments.

Direcciones Futuras

There are several future directions for the research and development of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. These include:

1. Investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide for the treatment of other bacterial infections, such as skin and soft tissue infections.

2. Studying the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in different patient populations, such as children and the elderly.

3. Developing new formulations of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide to improve its solubility and bioavailability.

4. Investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide for the treatment of bacterial infections in animals, such as livestock and pets.

5. Studying the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in combination with other antibiotics to improve its efficacy against certain bacterial strains.

Conclusion

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a novel antibiotic drug with broad-spectrum activity against various Gram-positive and some Gram-negative bacteria. It has a low potential for drug interactions and does not affect the QT interval. 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments, but its high cost and low solubility in water can be limitations. There are several future directions for the research and development of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, including investigating its potential for the treatment of other bacterial infections and developing new formulations to improve its solubility and bioavailability.

Métodos De Síntesis

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanenitrile to form 2-(4-chlorophenoxy)-2-methylpropanenitrile. The latter is then reacted with 1-methyl-4-piperidinol to form 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. The overall yield of the synthesis process is 30%.

Aplicaciones Científicas De Investigación

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide belongs to the pleuromutilin class of antibiotics, which target the bacterial ribosome and inhibit protein synthesis. It has been shown to be effective against various Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to be effective against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis. It is administered orally or intravenously and has a half-life of approximately 13 hours.

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,21-14-6-4-12(17)5-7-14)15(20)18-13-8-10-19(3)11-9-13/h4-7,13H,8-11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPAIUHCKPBOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)

![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)

![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)

![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)

![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5196567.png)

![1-(2-hydroxy-4-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5196589.png)

![(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5196592.png)

![1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5196597.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5196600.png)